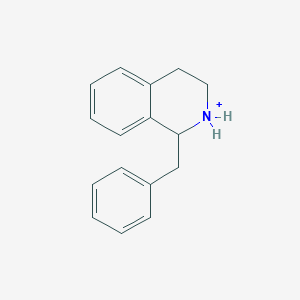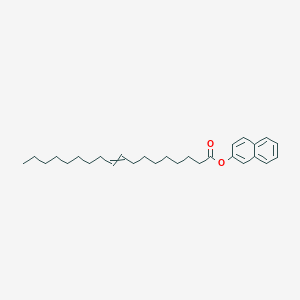
2-Naphthyl oleate
Vue d'ensemble
Description
2-Naphthyl oleate is a derivative of 2-Naphthol, also known as β-naphthol . It is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . It is an important starting material that has drawn great attention in various organic transformations due to its attributes, such as low cost, easy to handle, and eco-friendliness .
Synthesis Analysis
2-Naphthol has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . For instance, an SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate has been reported .Molecular Structure Analysis
The molecular formula of 2-Naphthol, the parent compound of 2-Naphthyl oleate, is C10H8O . It is a fluorescent colorless (or occasionally yellow) crystalline solid .Chemical Reactions Analysis
2-Naphthol has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .Physical And Chemical Properties Analysis
2-Naphthol, the parent compound of 2-Naphthyl oleate, is a colorless crystalline solid with a melting point of 122 °C .Applications De Recherche Scientifique
Preparation of Polymerizable Esters of Oleic Acid with Unsaturated Alcohols : This study highlights the preparation of long-chain compounds, such as 2-chloroallyl, methallyl, crotyl, and 3-buten-2-yl oleate, derived from fats and oils for use in polymerization reactions. These compounds show potential for applications in creating diverse polymers with specific properties (Swern, Billen, & Knight, 1947).
Infrared Assignments for OLED Material : This research focuses on the fundamental properties of materials used in OLEDs. Specifically, it examines the structure and vibrational modes of N,N′-diphenyl-N,N′-bis(1-naphthyl)-1,1′-biphenyl-4,4″-diamine (NPB), a hole transport material in OLEDs, which is crucial for understanding device degradation and failure (Halls, Tripp, & Schlegel, 2001).
Applications in Efficient OLEDs with P-doping Layer : Incorporating p-doped transport layers in OLEDs, consisting of materials like 2-TNATA, leads to significant improvements in hole injection, conductivity, and overall device efficiency. This research contributes to the development of OLEDs with longer lifetimes and higher power efficiency (Chan‐Ching Chang et al., 2006).
Use in Non-Doped Blue-Emitting OLEDs : A study on anthracene derivatives like 2-tert-butyl-9,10-bis-(β-naphthyl)-anthracene (TBADN) shows their effectiveness as blue light-emitting materials in non-doped OLEDs. The addition of certain substituents leads to enhanced color purity and efficiency, crucial for advanced OLED applications (Tao et al., 2004).
Role in Efficient Red Phosphorescent OLEDs : Research on hole transporting materials (HTMs) with naphthyl substitutions has shown their potential in red phosphorescent OLEDs. These materials demonstrate high efficiency and peak performance, contributing to the development of high-quality OLED displays (Chih‐Hao Chang et al., 2016).
Safety And Hazards
Orientations Futures
The potential of 2-naphthol in multicomponent reactions is still being discovered . This could stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .
Propriétés
IUPAC Name |
naphthalen-2-yl octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(29)30-27-23-22-25-19-17-18-20-26(25)24-27/h9-10,17-20,22-24H,2-8,11-16,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNGGKHMERMEIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402656 | |
| Record name | 2-NAPHTHYL OLEATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-2-yl Octadec-9-enoate | |
CAS RN |
23224-31-9 | |
| Record name | 2-NAPHTHYL OLEATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



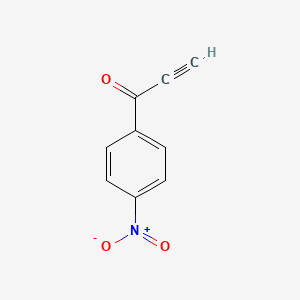
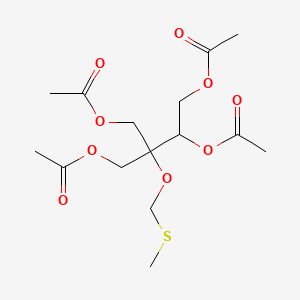
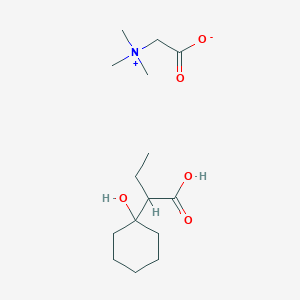
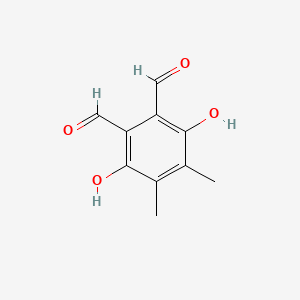
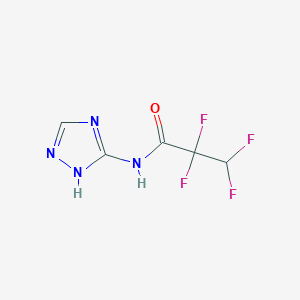
![2-(4-Methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)propanoic acid](/img/structure/B1228228.png)
![N-(1,3-benzodioxol-5-yl)-5-bromo-1-[cyclopropyl(oxo)methyl]-N-ethyl-2,3-dihydroindole-7-sulfonamide](/img/structure/B1228230.png)
![9-phenyl-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1228231.png)
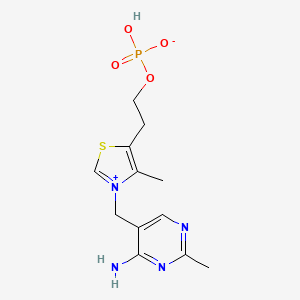
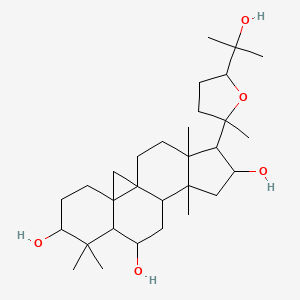
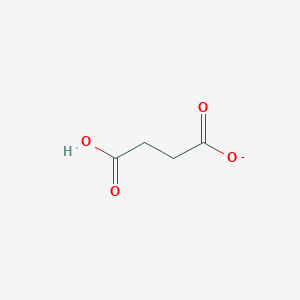
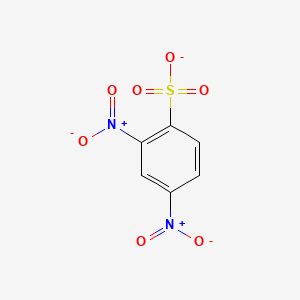
![N'-(5-bromo-2-oxo-3-indolyl)-2-[2-(trifluoromethyl)-1-benzimidazolyl]acetohydrazide](/img/structure/B1228244.png)
